molecular formula C11H18N4O2 B11781145 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one

2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one

Cat. No.: B11781145
M. Wt: 238.29 g/mol
InChI Key: XRXVPJKWJUHNDX-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is a complex organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with aminopyrrolidine under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo diverse chemical reactions and its promising biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-6-(methoxymethyl)-3-methylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O2/c1-14-10(16)5-9(7-17-2)13-11(14)15-4-3-8(12)6-15/h5,8H,3-4,6-7,12H2,1-2H3

InChI Key

XRXVPJKWJUHNDX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N2CCC(C2)N)COC

Origin of Product

United States

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